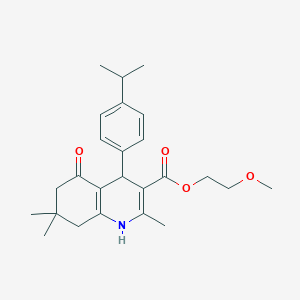

![molecular formula C14H9BrN6OS B5501164 7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds often involves multistep reactions with significant emphasis on achieving desired structural frameworks and substituents. For example, Hwang et al. (2006) described the synthesis of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one derivative through reactions involving carbon disulfide in a water/pyridine mixture, demonstrating the complex synthetic routes needed to construct these molecules [Hwang et al., 2006].

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. For instance, Hwang et al. (2006) found that their synthesized compound crystallizes in the monoclinic space group P2(1)/c, showcasing the diverse structural possibilities within this class of chemicals and highlighting extensive intermolecular hydrogen bonding and π-π stacking interactions [Hwang et al., 2006].

Chemical Reactions and Properties

The chemical reactivity of triazolo and triazine derivatives often involves interactions with nucleophiles and electrophiles, influenced by the electron-drawing or -donating nature of substituents. Shawali and Gomha (2002) discussed the regioselectivity in electrocyclization of related compounds, elucidating the influence of substituents on reaction pathways and the formation of specific products [Shawali & Gomha, 2002].

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Regioselectivity in Synthesis

Research has explored the regioselectivity in the synthesis of s-triazolo-as-triazin-7(8H)-ones, highlighting the conditions that favor the formation of specific regioisomers. This work aids in understanding the synthesis routes for complex triazolo-triazine derivatives (Shawali & Gomha, 2002).

Molecular Structure

Studies have also detailed the molecular structure of compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing the significance of hydrogen bonding and pi-pi stacking interactions in their crystalline forms. This information is crucial for understanding the chemical and physical properties of these compounds (Hwang et al., 2006).

Potential Applications

Antimicrobial Activity

Some triazolo and triazinone derivatives have been synthesized and evaluated for their antimicrobial activities, indicating that specific substitutions on the heterocyclic rings can lead to compounds with significant biological activities. These studies suggest potential applications in developing new antimicrobial agents (Mabkhot et al., 2016).

Analgesic and Anti-inflammatory Properties

Derivatives of isothiazolopyridines, including those with triazolo and triazinone motifs, have been investigated for their analgesic and anti-inflammatory properties. Such research contributes to the understanding of the structure-activity relationships necessary for designing novel therapeutics (Karczmarzyk & Malinka, 2008).

Antitumor Agents

The synthesis and evaluation of new thiazolopyrimidines and their derivatives have been conducted to explore their potential as antimicrobial and antitumor agents. While some compounds showed promising antimicrobial activity, the search for effective antitumor agents among these derivatives continues (Said et al., 2004).

Propriétés

IUPAC Name |

11-(4-bromophenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN6OS/c1-23-14-16-13-18-17-11-10(21(13)19-14)6-7-20(12(11)22)9-4-2-8(15)3-5-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRHGUARYNWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)